molecular formula C16H12N2O6S B2496042 ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate CAS No. 477500-20-2

ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2496042
CAS No.: 477500-20-2
M. Wt: 360.34
InChI Key: NKCUHYRQMNPOBK-UHFFFAOYSA-N
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Description

  • Starting material: 2-nitrothiophene
  • Reaction: Nitration followed by amide formation
  • Conditions: Nitration with nitric acid, amide formation with amine under basic conditions
  • Step 3: Esterification

    • Starting material: Benzofuran derivative with carboxylic acid group
    • Reaction: Esterification with ethanol
    • Conditions: Acidic medium, reflux
  • Industrial Production Methods

    Industrial production of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the nitrothiophene moiety through a series of substitution reactions. The ester group is usually introduced via esterification reactions.

    • Step 1: Formation of Benzofuran Core

      • Starting material: 2-hydroxybenzaldehyde
      • Reaction: Cyclization with acetic anhydride
      • Conditions: Acidic medium, reflux

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

      Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

      Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

      Substitution: The nitrothiophene moiety can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

      Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

      Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)

    Major Products Formed

      Oxidation: Formation of amino derivatives

      Reduction: Formation of carboxylic acids

      Substitution: Formation of halogenated derivatives

    Scientific Research Applications

    Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:

      Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

      Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

      Material Science:

    Mechanism of Action

    The mechanism of action of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

    Comparison with Similar Compounds

    Similar Compounds

    • Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate
    • Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

    Uniqueness

    Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.

    Properties

    IUPAC Name

    ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H12N2O6S/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)24-14)17-15(19)11-7-8-12(25-11)18(21)22/h3-8H,2H2,1H3,(H,17,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NKCUHYRQMNPOBK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H12N2O6S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    360.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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